molecular formula C22H23NO B1398057 (2R)-1-[(Triphenylmethyl)amino]propan-2-ol CAS No. 871470-74-5

(2R)-1-[(Triphenylmethyl)amino]propan-2-ol

Cat. No.: B1398057
CAS No.: 871470-74-5
M. Wt: 317.4 g/mol
InChI Key: HLFBHJAUZWXFOY-GOSISDBHSA-N
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Description

This compound is an amino alcohol with a triphenylmethyl group attached to the nitrogen. Amino alcohols have both an amine (-NH2) and alcohol (-OH) functional group. The triphenylmethyl group is a common protecting group in organic chemistry .


Chemical Reactions Analysis

Amino alcohols can participate in a variety of chemical reactions. They can act as both nucleophiles and bases, reacting with electrophiles and acids, respectively. The triphenylmethyl group can be removed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Amino alcohols generally have higher boiling points than their parent alcohols due to the presence of the polar amine and alcohol groups .

Scientific Research Applications

Pharmacological Profile and Antidepressant Activity

(2R)-1-[(Triphenylmethyl)amino]propan-2-ol and its derivatives have been explored for their pharmacological properties, particularly in the context of their interactions with neurotransmitter systems and potential antidepressant effects. For instance, studies have shown that certain derivatives, characterized by their interactions with the glutamatergic system, exhibit antidepressant-like activities in animal models. Such compounds demonstrate the potential for modulating neurotransmitter systems, offering insights into novel antidepressant therapies (Pałucha-Poniewiera et al., 2010).

Antihypertensive Properties

Further research into the derivatives of this compound has revealed their potential antihypertensive effects. Specific compounds within this chemical class have been synthesized and evaluated for their ability to lower blood pressure in models of hypertension. The exploration of these derivatives contributes to the development of new therapeutic options for managing hypertension, highlighting the versatility of this compound in medicinal chemistry (Cassidy et al., 1992).

Metabolic Insights and Pharmacokinetic Modeling

The metabolic pathways and pharmacokinetic behavior of this compound and its analogs have also been a focus of scientific investigation. Studies employing physiologically based pharmacokinetic modeling have provided valuable insights into how these compounds are processed within the body, their distribution across different tissues, and their elimination. This research is crucial for understanding the safety, efficacy, and optimal dosing of these compounds when considering their therapeutic applications (Meno-Tetang et al., 2006).

Antidepressant and Anxiolytic Effects

Investigations into the neuropsychiatric applications of this compound derivatives have highlighted their potential as antidepressants and anxiolytics. Compounds such as MGS0039 have been identified as potent antagonists of group II metabotropic glutamate receptors, displaying significant antidepressant-like effects in various animal models. This line of research underscores the therapeutic promise of these compounds in treating mood disorders and improving mental health (Chaki et al., 2004).

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. Generally, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Biochemical Analysis

Biochemical Properties

(2R)-1-[(Triphenylmethyl)amino]propan-2-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound has been shown to interact with various enzymes, including those involved in hydrogenation reactions. For instance, it can act as a hydrogen donor in ruthenium-catalyzed transfer hydrogenation of imines, where it facilitates the reduction of imines to amines under mild conditions . The interaction with enzymes such as RuCl2(PPh3)3 highlights its potential utility in catalytic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its ability to donate hydrogen atoms in catalytic reactions suggests that it may act as a cofactor or substrate in enzymatic processes. The compound’s interaction with enzymes such as RuCl2(PPh3)3 involves the formation of transient complexes that facilitate the transfer of hydrogen atoms, thereby driving the reduction of imines to amines . Additionally, its structural features may enable it to modulate enzyme activity through allosteric effects or direct binding to active sites.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to hydrogenation reactions. Its interaction with enzymes such as RuCl2(PPh3)3 facilitates the reduction of imines, which is a key step in the metabolism of certain nitrogen-containing compounds . The compound’s role in these pathways may also influence the levels of specific metabolites, thereby affecting overall metabolic flux.

Properties

IUPAC Name

(2R)-1-(tritylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-18(24)17-23-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23-24H,17H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFBHJAUZWXFOY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732660
Record name (2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871470-74-5
Record name (2R)-1-[(Triphenylmethyl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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